

5-Amino-2-methoxybenzenesulfonic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

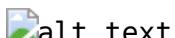
Compound Name:	5-Amino-2-methoxybenzenesulfonic acid
Cat. No.:	B1585598

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **5-Amino-2-methoxybenzenesulfonic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction


5-Amino-2-methoxybenzenesulfonic acid (CAS No: 6470-17-3), also known as p-Anisidine-3-sulfonic acid, is an important organosulfur compound utilized in various organic synthesis applications.^{[1][2][3]} Its molecular structure, featuring both an amine and a sulfonic acid group, makes it a versatile intermediate in the development of dyes and pharmaceuticals.^[2] However, the inherent reactivity and hazard profile of this and similar sulfonic acid derivatives necessitate a thorough understanding of its properties to ensure safe handling in a laboratory setting.^{[2][4]}

This guide provides a comprehensive overview of the safety and handling protocols for **5-Amino-2-methoxybenzenesulfonic acid**, grounded in established safety data and best practices. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a culture of safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **5-Amino-2-methoxybenzenesulfonic acid** is classified as a hazardous substance. The primary hazard is its corrosive nature.^{[1][5][6]} Aggregated GHS information indicates that it causes severe skin burns and eye damage.^{[1][5][6]} This corrosivity is a key determinant in the selection of personal protective equipment and the design of handling procedures.

Table 1: GHS Classification Summary for **5-Amino-2-methoxybenzenesulfonic acid**

Hazard Class	Category	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	1B		Danger	H314: Causes severe skin burns and eye damage. ^{[1][5][6]}
Serious Eye Damage	1	(Same as above)	Danger	H314: Causes severe skin burns and eye damage. ^{[1][5]}

Source: Aggregated data from multiple suppliers and chemical databases.^{[1][5][6]}

The H314 hazard statement is critical; it signifies that the substance is not merely an irritant but can cause irreversible tissue damage upon contact. This necessitates the stringent engineering controls and personal protective equipment detailed in the following sections.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.

Elimination
(Not Feasible)

Personal Protective Equipment
(e.g., Gloves, Goggles)

Substitution
(Use a less hazardous alternative)

Engineering Controls
(e.g., Fume Hood)

Administrative Controls
(e.g., SOPs, Training)

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for Safe Handling.

2.1 Engineering Controls

- Chemical Fume Hood: All work involving the handling of solid **5-Amino-2-methoxybenzenesulfonic acid** or its solutions must be conducted in a properly functioning chemical fume hood.^[7] This is the primary barrier to prevent inhalation of dust or aerosols. The acidic and corrosive nature of the compound warrants this level of containment.^[8]
- Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.^{[9][10]}
- Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.^{[10][11]} Their proximity is critical for immediate decontamination in case of accidental contact.

2.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

- Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][12] Due to the severe corrosive hazard, a face shield worn over safety goggles is mandatory when handling larger quantities or when there is a significant risk of splashing.[1][13]
- Skin Protection:
 - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.
 - Lab Coat/Protective Clothing: A full-length laboratory coat, buttoned completely, is required.[7] For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.[8]
- Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[12] However, if engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used by trained personnel.[7][14]

Safe Handling and Storage Procedures

Adherence to standardized protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

3.1 Protocol for Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and prevent contamination.

- Preparation:
 - Don all required PPE (face shield, goggles, lab coat, gloves).
 - Designate a specific area within the chemical fume hood for weighing.
 - Place an anti-static weighing dish on the analytical balance.

- Handling the Solid:
 - Retrieve the stock container from its designated storage location.
 - Open the container slowly inside the fume hood to avoid creating airborne dust.
 - Use a clean, non-metallic spatula to carefully transfer the desired amount of the solid to the weighing dish. The use of metal spatulas should be avoided with corrosive substances.^[8]
 - Close the stock container tightly immediately after use.
- Dissolution:
 - Carefully add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the dry powder on the balance.
 - If dissolving in water or other protic solvents, be aware that an exothermic reaction may occur. Add the solid slowly to the solvent while stirring.
- Cleanup:
 - Wipe down the spatula and the weighing area inside the fume hood with a damp cloth or towel to collect any residual dust.
 - Dispose of the weighing dish and cleaning materials as solid chemical waste.
 - Wash hands thoroughly after the procedure is complete, even after removing gloves.

3.2 Storage Requirements

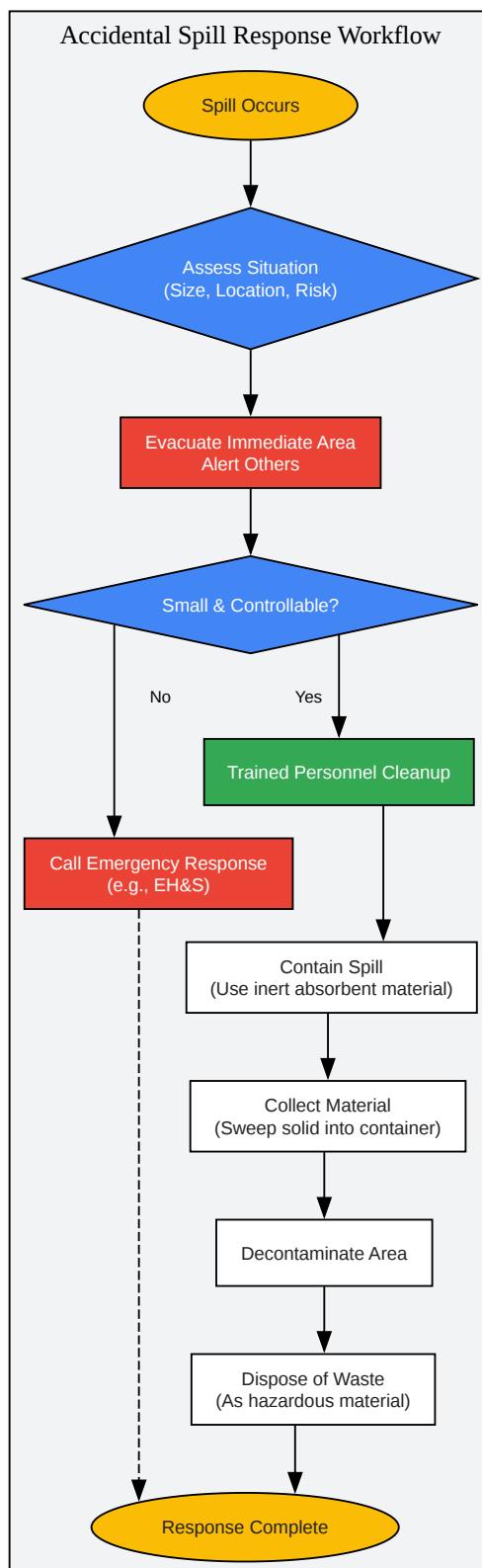
- Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.^{[10][12]}
- Location: Store in a designated corrosives or acid safety cabinet.^[8]
- Incompatibilities: Segregate from strong bases, oxidizing agents, acids, acid anhydrides, and acid chlorides.^{[10][12][14]} Storing incompatible chemicals together can lead to dangerous reactions.

Emergency Procedures

A rapid and informed response is critical in any chemical emergency.

4.1 First Aid Measures

The immediate priority is to remove the individual from the source of contamination and flush the affected area.


- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[10\]](#)[\[12\]](#) Remove contact lenses if present and easy to do.[\[12\]](#) Seek immediate medical attention from an ophthalmologist.
- Skin Contact: Take off immediately all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[\[12\]](#) If skin irritation or burns occur, seek immediate medical attention.[\[12\]](#)
- Inhalation: Move the person to fresh air.[\[10\]](#)[\[15\]](#) If breathing is difficult or has stopped, provide artificial respiration.[\[15\]](#) Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[\[11\]](#) If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

4.2 Firefighting Measures

- Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or water spray.[\[12\]](#)[\[16\]](#)
- Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and sulfur oxides.[\[10\]](#)[\[12\]](#)[\[17\]](#)
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[\[9\]](#)[\[10\]](#)[\[12\]](#)

4.3 Accidental Release Measures

A prompt and systematic approach is required to contain and clean up spills safely.

[Click to download full resolution via product page](#)

Caption: Workflow for Responding to an Accidental Spill.

- Personal Precautions: Ensure adequate ventilation and wear full PPE.[9][12] Avoid breathing dust.[9][10]
- Containment & Cleanup: For a small solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[10][12][14] Avoid actions that generate dust.[9][12] Do not let the product enter drains.[9] The area can then be decontaminated.
- Environmental Precautions: Prevent the material from contaminating soil or entering surface water systems.[12]

Toxicological and Stability Profile

5.1 Toxicological Information

- Acute Toxicity: The toxicological properties have not been fully investigated.[10] However, due to its corrosive nature, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[14]
- Carcinogenicity: There is no information available to indicate that this substance is a carcinogen by IARC, NTP, or OSHA.[10]
- Mutagenic Effects: No information available.[12]

5.2 Stability and Reactivity

- Stability: The compound is stable under recommended storage conditions.[10]
- Hazardous Reactions: No hazardous reactions are expected under normal processing.[10]
- Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[12]
- Incompatible Materials: Strong bases, and strong oxidizing agents.[10][12]

Waste Disposal

All waste materials, including the chemical itself, contaminated PPE, and cleanup materials, must be disposed of in accordance with federal, state, and local environmental regulations.[10]

Waste should be collected in a properly labeled, sealed container and handled by a licensed professional waste disposal service. Do not empty into drains.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-氨基-2-甲氧基苯磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. capitalresin.com [capitalresin.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.dk [fishersci.dk]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. 2.imimg.com [2.imimg.com]
- 14. 2-Amino-5-methoxy-benzenesulfonic acid(13244-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. fishersci.com [fishersci.com]
- 17. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [5-Amino-2-methoxybenzenesulfonic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585598#5-amino-2-methoxybenzenesulfonic-acid-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com